molecular formula C20H24N4O2S3 B2594723 N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide CAS No. 476644-13-0

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide

Cat. No.: B2594723
CAS No.: 476644-13-0
M. Wt: 448.62
InChI Key: OFPIOQVBRZZBIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is a synthetic organic compound characterized by the presence of thiazole and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide typically involves the following steps:

    Formation of Thiazole Rings: The thiazole rings are synthesized by reacting 4-(tert-butyl)thiazole with appropriate reagents under controlled conditions.

    Coupling with Thiophene-2,5-dicarboxylic Acid: The thiazole derivatives are then coupled with thiophene-2,5-dicarboxylic acid using coupling agents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the thiazole or thiophene rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide has several scientific research applications:

    Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.

    Medicinal Chemistry: It may serve as a scaffold for the design of new drugs with potential therapeutic effects.

    Organic Electronics: The compound’s electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

Mechanism of Action

The mechanism by which N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazole and thiophene rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N5-bis(4-(tert-butyl)thiazol-2-yl)thiophene-2,5-dicarboxamide is unique due to its specific combination of thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior.

Properties

IUPAC Name

2-N,5-N-bis(4-tert-butyl-1,3-thiazol-2-yl)thiophene-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2S3/c1-19(2,3)13-9-27-17(21-13)23-15(25)11-7-8-12(29-11)16(26)24-18-22-14(10-28-18)20(4,5)6/h7-10H,1-6H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIOQVBRZZBIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(S2)C(=O)NC3=NC(=CS3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.